4-Fluoroquinoline sulfate 4-Fluoroquinoline sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15931387
InChI: InChI=1S/C9H6FN.H2O4S/c10-8-5-6-11-9-4-2-1-3-7(8)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)
SMILES:
Molecular Formula: C9H8FNO4S
Molecular Weight: 245.23 g/mol

4-Fluoroquinoline sulfate

CAS No.:

Cat. No.: VC15931387

Molecular Formula: C9H8FNO4S

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoroquinoline sulfate -

Specification

Molecular Formula C9H8FNO4S
Molecular Weight 245.23 g/mol
IUPAC Name 4-fluoroquinoline;sulfuric acid
Standard InChI InChI=1S/C9H6FN.H2O4S/c10-8-5-6-11-9-4-2-1-3-7(8)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)
Standard InChI Key BEVDTXZIOKLXAK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)F.OS(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Fluoroisoquinoline sulfate is systematically named as 4-fluoroisoquinoline sulfuric acid salt and is represented by the molecular formula C9H8FNO4SC_9H_8FNO_4S . The compound consists of a bicyclic isoquinoline core substituted with a fluorine atom at the 4-position, ionically bonded to a sulfate group (Figure 1). Isoquinoline derivatives are distinguished from quinoline isomers by the position of the nitrogen atom within the bicyclic framework, which influences their electronic and reactivity profiles .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight245.227 g/mol
Exact Mass245.015808 Da
PSA (Polar Surface Area)95.87 Ų
LogP (Partition Coefficient)2.80
Melting Point166–167°C

Synthesis and Industrial Production

Classical Synthetic Routes

The synthesis of 4-fluoroisoquinoline sulfate typically begins with functionalization of the isoquinoline core. A patented method involves nitration of 4-fluoroisoquinoline using potassium nitrate in concentrated sulfuric acid, followed by reduction and diazotization to introduce sulfonic acid groups . Critical steps include:

  • Nitration: Reaction at 40–50°C yields 4-fluoro-5-nitroisoquinoline as a major product .

  • Reduction: Stannous chloride in hydrochloric acid converts nitro groups to amines .

  • Sulfonation: Treatment with sulfuric anhydride or chlorosulfonic acid introduces the sulfate moiety .

Optimized Industrial Methods

Recent advancements emphasize cost efficiency and scalability. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates in Michael addition steps, while polyphosphoric acid serves as a dehydrating agent in cyclization reactions . For example, halogenation using phosphorus oxychloride (POCl3POCl_3) achieves >90% yield in the final sulfonation step .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits moderate thermal stability, decomposing above 167°C . It is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The sulfate group enhances ionic character, facilitating purification via recrystallization from acidic aqueous solutions .

Spectroscopic Characterization

  • NMR: 19F^{19}\text{F} NMR shows a singlet at δ -112 ppm, confirming fluorine substitution .

  • MS/MS: Fragmentation patterns at m/z 148 (isoquinoline ion) and m/z 97 (sulfate fragment) validate structural integrity .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

4-Fluoroisoquinoline sulfate serves as a precursor for fluorinated analogs of bioactive molecules. For instance, it is utilized in the synthesis of 4-chloro-6-fluoroquinoline, a scaffold for antibacterial agents . The fluorine atom enhances metabolic stability and membrane permeability, critical for CNS-targeted drugs .

Case Study: Anticancer Drug Development

Derivatives such as 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetic acid (MW 287.33 g/mol) demonstrate antiproliferative activity against breast cancer cell lines (IC₅₀ = 2.1 μM). The cyclohexyl-acetic acid moiety improves solubility, while the fluorine mitigates oxidative degradation in vivo.

Environmental Fate and Degradation Mechanisms

Sulfate Radical-Based Oxidation

In aqueous environments, 4-fluoroisoquinoline sulfate undergoes degradation via sulfate radicals (SO4SO_4^-) generated from persulfate activation . Key pathways include:

  • Piperazine Ring Oxidation: Radical attack at the nitrogen site cleaves the ring, forming acetamide derivatives .

  • Hydroxylation: Addition of -OH groups at the 3-position increases polarity, enhancing biodegradability .

Table 2: Degradation Kinetics in Different Matrices

MatrixHalf-Life (min)Rate Constant (k, ×10⁻³ s⁻¹)
Deionized Water452.54
Groundwater681.68
Artificial Seawater1121.02

Future Directions and Research Gaps

Scalable Green Synthesis

Future research should explore solvent-free mechanochemical synthesis or biocatalytic routes to reduce reliance on corrosive acids like H2SO4H_2SO_4 .

Targeted Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains could enhance the compound’s pharmacokinetic profile, enabling blood-brain barrier penetration for neurodegenerative disease therapies.

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